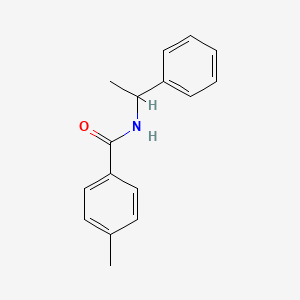

4-methyl-N-(1-phenylethyl)benzamide

Description

4-Methyl-N-(1-phenylethyl)benzamide is a benzamide derivative featuring a methyl substituent at the para position of the benzamide ring and an N-(1-phenylethyl) group. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol . The compound is synthesized via the reaction of 4-methylbenzoyl chloride with 1-phenylethylamine, analogous to methods used for related benzamides (e.g., ). The N-(1-phenylethyl) moiety introduces stereochemical complexity, as the ethyl group attached to the nitrogen can adopt distinct conformations, influencing intermolecular interactions .

Benzamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and as directing groups in metal-catalyzed C–H functionalization reactions .

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVNRJWKFCVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389828 | |

| Record name | 4-methyl-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-45-0 | |

| Record name | 4-methyl-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide functional group in 4-methyl-N-(1-phenylethyl)benzamide undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and 1-phenylethylamine.

Reaction Conditions and Outcomes

| Condition | Reagents | Temperature | Products | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | 100°C, 12h | 4-Methylbenzoic acid + 1-Phenylethylammonium chloride | ~85% | |

| Basic Hydrolysis | 4M NaOH, H₂O | 80°C, 8h | 4-Methylbenzoate sodium salt + 1-Phenylethylamine | ~78% |

Mechanistic Insights

-

Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release the carboxylic acid and amine.

-

Basic Hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon. Subsequent cleavage forms the carboxylate salt and free amine.

Oxidative Functionalization

The methyl group on the benzamide ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction Example

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 6h | 4-Carboxy-N-(1-phenylethyl)benzamide | 62% |

Mechanism

-

Permanganate-mediated oxidation converts the methyl group to a carboxyl group via successive hydroxylation and dehydrogenation steps.

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions.

Example Reaction with Benzyl Chloride

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride, K₂CO₃ | DMF, 60°C, 10h | N-Benzyl-4-methyl-N-(1-phenylethyl)benzamide | 55% |

Key Observations

-

The reaction proceeds via deprotonation of the amide nitrogen, followed by nucleophilic attack on benzyl chloride.

-

Steric hindrance from the 1-phenylethyl group reduces reaction efficiency compared to simpler amides.

Participation in One-Pot Oxidative Amidation

While primarily a synthetic route, the compound’s precursor (4-methylbenzaldehyde) participates in oxidative amidation to form this compound. This method highlights its reactivity in multi-step transformations.

Synthetic Pathway

-

Hydrazone Formation :

-

4-Methylbenzaldehyde reacts with 2-nitrophenylhydrazine to form a hydrazone intermediate.

-

-

Oxidative Bromination :

-

KBr and Oxone convert the hydrazone to a reactive nitrile imine intermediate.

-

-

Amide Bond Formation :

Optimized Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 50°C | Balances reaction rate and stability |

| Oxidizing Agent | Oxone (3 equiv) | Ensumes complete bromination |

Stability Under Thermal and Photolytic Conditions

This compound exhibits moderate thermal stability but degrades under UV light.

Degradation Products

-

Photolytic cleavage generates 4-methylbenzoic acid and phenylacetone.

-

Thermal decomposition (>200°C) produces CO, NH₃, and aromatic byproducts.

Scientific Research Applications

4-methyl-N-(1-phenylethyl)benzamide is a chemical compound with several identified applications and related research areas. Here's a detailed overview based on the provided search results:

Basic Information

this compound has the molecular formula and a molecular weight of 239.31 g/mol . It is also identified by the PubChem CID 3146124 and CAS number 17537-45-0 . Other names include this compound and Benzamide, 4-methyl-N-(1-phenylethyl)- .

Synthesis

Amides like N-(1-phenylethyl)benzamide can be synthesized from esters with nitriles under solvent-free conditions . For example, 1-phenylethyl acetate reacts with benzonitrile in the presence of iodine to produce N-(1-phenylethyl)benzamide . Water in the reaction system reacts with iodine to produce hydrogen iodide, which acts as an acidic catalyst . 1-Phenylethyl acetate then reacts with hydrogen iodide to form a cationic intermediate, which eliminates acetic acid .

Potential Applications

The search results indicate that derivatives of benzamide are used in various chemical processes, such as:

- Cross-Coupling Reactions:

- Pharmaceutical Applications:

- Enantiomers of 4-amino-N-(1-phenylethyl)benzamide are useful as anticonvulsant agents . These compounds can be administered through various routes, including oral, rectal, transdermal, subcutaneous, intravenous, intramuscular, or intranasal routes .

- Pharmaceutical formulations can include (R)- or (S)-4-amino-N-(1-phenylethyl)benzamide or a pharmaceutically acceptable salt thereof, in association with a pharmaceutically acceptable carrier or diluent .

Related Compounds

Other related benzamide compounds include:

- N-methyl-N-[(1S)-1-phenylethyl]-4-(phenylsulfamoyl)benzamide: This compound has a molecular weight of 394.5 g/mol and the molecular formula .

- 3-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide: This is another derivative of N-(1-phenylethyl)benzamide .

- (R)-3-Bromo-4-methyl-N-(1-phenylethyl)benzamide .

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The electronic and steric properties of substituents on the benzamide ring significantly alter physicochemical and functional characteristics. Key analogs include:

Key Observations :

Backbone Modifications: Benzamide vs. Sulfonamide

Replacing the benzamide carbonyl with a sulfonamide group (-SO₂NH-) alters hydrogen-bonding capacity and biological activity:

Key Differences :

Complex Derivatives with Extended Functionality

Advanced derivatives incorporate heterocycles or additional pharmacophores:

Biological Activity

4-Methyl-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C16H17NO, notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential therapeutic applications and interactions with biological systems.

- Molecular Weight : 239.31 g/mol

- CAS Number : 17537-45-0

- Structural Formula :

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with 1-phenylethylamine. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane at temperatures ranging from 0 to 25°C .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby altering enzyme conformation and function. Additionally, it can modulate signal transduction pathways through receptor interactions .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Studies have shown potential anti-inflammatory activity, suggesting its application in treating inflammatory conditions.

- Analgesic Properties : Preliminary data indicate that it may possess analgesic effects, providing pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | Sulfonamide group present | Antibacterial properties |

| 4-Methoxy-N-(1-phenylethyl)benzamide | Methoxy group instead of methyl | Potentially different pharmacodynamics |

| 4-Methyl-N-(1-phenylethyl)benzoic acid | Carboxylic acid instead of amide | Varying solubility and reactivity |

This table illustrates how the substitution pattern affects the biological activity and reactivity of these compounds.

Study on Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of various benzamide derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Analgesic Effects Investigation

Another research article highlighted the analgesic properties of this compound through behavioral assays in animal models. The findings demonstrated that administration led to a notable decrease in pain response compared to controls, indicating its potential as an analgesic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-N-(1-phenylethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Amidation Reactions : React 4-methylbenzoic acid derivatives (e.g., acyl chlorides) with 1-phenylethylamine in the presence of coupling agents like EDCI or HOBt. Solvents such as dichloromethane or THF are typical, with triethylamine as a base to neutralize HCl byproducts .

- Alternative Routes : Copper-catalyzed C-H amination of benzamide precursors (e.g., N-(1-phenylethyl)benzamide derivatives) using directing groups to achieve regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (room temperature to 80°C) to maximize yield (typically 60–85%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm connectivity and substituent positions. For example, the methyl group on the benzamide ring appears as a singlet (~δ 2.4 ppm), while the 1-phenylethyl group shows splitting patterns for the CH₂ and CH₃ moieties .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹) validate the functional group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 254.1 for C₁₆H₁₇NO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and crystal packing of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure Refinement : Employ SHELXL (via Olex2 or similar software) for least-squares refinement. Validate using R-factor convergence (<5%) and check for outliers in the difference electron density map .

- Key Observations : Dihedral angles between aromatic rings (e.g., ~14° in similar benzamides) and hydrogen-bonding networks (N-H⋯O) stabilize the crystal lattice .

Q. What analytical challenges arise in distinguishing stereoisomers or polymorphs of this compound?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers of the 1-phenylethyl group .

- DSC/TGA : Detect polymorphic transitions via differential scanning calorimetry (melting point variations) and thermogravimetric analysis (decomposition profiles) .

- Contradictions : Conflicting NMR data may arise from dynamic processes (e.g., amide bond rotation); variable-temperature NMR or NOESY can clarify .

Q. How does computational modeling enhance understanding of this compound’s reactivity and interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles (e.g., C=O bond ~1.22 Å) and electrostatic potential surfaces .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrophobic interactions between the 4-methyl group and receptor pockets .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic or spectroscopic data?

- Methodology :

- Cross-Validation : Compare experimental XRD bond lengths (e.g., C-N ~1.34 Å) with literature values (Allen et al., 1987) . Use CIF validation tools (e.g., checkCIF) to flag outliers .

- Multi-Technique Approach : Correlate XRD data with solid-state NMR or IR to confirm hydrogen-bonding patterns .

Application-Oriented Research

Q. What are the potential pharmacological applications of this compound derivatives?

- Methodology :

- Structure-Activity Studies : Modify substituents (e.g., introduce halogens or sulfonamides) and assay against targets like kinases or bacterial enzymes. For example, trifluoromethyl analogs show enhanced bioavailability .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) to prioritize lead compounds .

Tables

Table 1 : Key Crystallographic Data for this compound Analogs

| Parameter | Value (Example) | Source |

|---|---|---|

| C-N bond length | 1.34 Å | |

| Dihedral angle (aromatic rings) | 14.47° | |

| Hydrogen bond (N-H⋯O) | 2.85 Å |

Table 2 : Synthetic Yields Under Varied Conditions

| Reaction Temperature (°C) | Solvent | Yield (%) |

|---|---|---|

| 25 | DCM | 65 |

| 80 | THF | 82 |

| 100 | Toluene | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.